molecular formula C25H21BrN2O3S B393279 (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B393279
M. Wt: 509.4g/mol
InChI Key: SDMJLFCCANDCLS-PPTQLFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated hydroxy-methoxybenzylidene moiety, and a dimethylphenyl-imino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the Imino Group: The final step involves the reaction of the intermediate product with 2,6-dimethylaniline to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is not fully understood but is believed to involve interactions with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathways Involved: Potential pathways include the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring, brominated benzylidene moiety, and imino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H21BrN2O3S

Molecular Weight

509.4g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21BrN2O3S/c1-15-8-7-9-16(2)22(15)27-25-28(18-10-5-4-6-11-18)24(30)21(32-25)14-17-12-19(26)23(29)20(13-17)31-3/h4-14,29H,1-3H3/b21-14-,27-25?

InChI Key

SDMJLFCCANDCLS-PPTQLFOTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/S2)C4=CC=CC=C4

SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2)C4=CC=CC=C4

Origin of Product

United States

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